molecular formula C23H21N3O4S2 B2407874 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide CAS No. 942002-93-9

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide

Cat. No. B2407874
CAS RN: 942002-93-9
M. Wt: 467.56
InChI Key: DZDFRAQMPSOGKC-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide, also known as MPT0B392, is a chemical compound that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Antiviral and COVID-19 Inhibition

Compounds related to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide have shown promise in antiviral activities. Specifically, derivatives of this compound have been synthesized and evaluated as potential inhibitors of COVID-19. The binding energy for non-bonding interactions between these compounds and the SARS-CoV-2 main protease was determined, highlighting their potential utility in combating COVID-19 (Alghamdi et al., 2023).

Anticancer Activity

Research has also focused on the anticancer properties of related thiazole-pyridine compounds. Various derivatives have been synthesized and shown to have promising anticancer activity against multiple cancer cell lines, including liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer (Alqahtani & Bayazeed, 2020); (Bayazeed & Alnoman, 2020).

Synthesis and Biological Activities

Other studies have focused on the synthesis of novel compounds with this structure, evaluating their biological activities. For example, novel imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors (Ding et al., 2012).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This includes assessing their efficacy against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Isoxazole Derivatives and Apoptosis Regulation

In the context of cancer research, isoxazole derivatives of related compounds have shown the ability to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents (Kumbhare et al., 2014).

Protonation Sites and Hydrogen Bonding

The compound has also been studied for its structural aspects, such as protonation sites and hydrogen bonding patterns, which are crucial for understanding its interactions and potential applications (Böck et al., 2021).

Oxidation and Copper(II) Complexes

Studies have also explored the oxidation of related heterocyclic thioureas to form benzothiazoles and their copper(II) complexes, which could have implications in various chemical and biological processes (West et al., 2003).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-16-6-9-19(10-7-16)32(28,29)15-22(27)26(14-17-5-3-4-12-24-17)23-25-20-13-18(30-2)8-11-21(20)31-23/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDFRAQMPSOGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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